molecular formula C23H22F3N3O6 B2954380 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1421533-21-2

3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2954380
CAS No.: 1421533-21-2
M. Wt: 493.439
InChI Key: JVIPLXGOCFRSCA-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C23H22F3N3O6 and its molecular weight is 493.439. The purity is usually 95%.
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Scientific Research Applications

  • Azetinone Formation and Intermolecular Reactions :

    • Research has explored the thermolysis of spiro-fused β-lactam oxadiazoline precursors, leading to insights into the formation of azetinone and its intermolecular reactions. This study provides foundational knowledge for the development of new compounds and materials using similar chemical structures (Zoghbi & Warkentin, 1992).
  • Gaseous Monoxide-Generating Enzymes in Cells :

    • Benzylindazole derivatives, including compounds similar to 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, have been studied for their ability to stimulate the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. This research has implications for understanding the molecular mechanisms in cell signaling and vascular biology (Liu et al., 2009).
  • Synthesis of New PMB-Substituted Indoles :

    • New indolyl-1,3,4-oxadiazole derivatives have been synthesized for potential antineoplastic activity. This research is crucial for the development of novel anticancer agents and provides a pathway for creating more effective therapeutic compounds (Farghaly et al., 2012).
  • Antibacterial Activity :

    • A study on the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed significant antibacterial activity against various bacteria strains. This research is critical for the discovery of new antibiotics and treatments for bacterial infections (Reddy et al., 2013).
  • Crystal Packing of Methoxybenzyl and Methoxyphenylethyl-Oxadiazole :

    • The molecular structures of methoxybenzyl-1,3,4-oxadiazole derivatives were analyzed, providing valuable insights into the crystal packing and molecular arrangement of these compounds. This information is important for the design and synthesis of materials with specific physical properties (Khan et al., 2014).
  • Antimicrobial Evaluation of Oxadiazole Derivatives :

    • Research on new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxyphenyl moiety showed significant antimicrobial activity. This study contributes to the development of new antimicrobial agents (Kumar et al., 2013).
  • Synthesis of Mesogenic Materials Based on Oxadiazole :

    • New mesogenic series bearing 1,3,4-oxadiazole ring with nitro terminal groups were synthesized and characterized. This research is instrumental in the field of liquid crystal technology, impacting the development of display and optical devices (Abboud et al., 2017).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2.C2H2O4/c1-28-18-5-3-2-4-15(18)10-19-25-20(29-26-19)16-12-27(13-16)11-14-6-8-17(9-7-14)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIPLXGOCFRSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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